The compound can be sourced from various chemical databases, including PubChem, where it is cataloged under specific identifiers that provide detailed information about its structure, properties, and potential applications. Its classification as an aromatic amine places it within a category of compounds known for their reactivity and biological significance.
The synthesis of 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile involves several steps, typically starting from readily available precursors. The general synthetic route may include:
Throughout the synthesis, parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity. For example, reactions may be conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be described using various structural representations:
The compound's structure can be visualized using software tools that generate three-dimensional models, highlighting bond lengths and angles that conform to typical values for similar compounds.
As an aromatic amine, 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile participates in several chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or other reagents.
The mechanism of action for 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be explored in terms of its biological interactions:
Quantitative data from biological assays would provide insights into its efficacy and potency in these roles.
The physical and chemical properties of 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The scientific applications of 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile are diverse:
The benzonitrile hybrid compound 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile exemplifies contemporary medicinal chemistry's focus on integrating privileged structural motifs to address complex disease mechanisms. This molecule combines three pharmacologically significant elements: a benzonitrile core for targeted molecular recognition, a cyclopropylamine group for enzyme modulation, and a hydroxyethyl spacer enhancing spatial orientation. Such hybrid architectures align with multi-target drug design (MTDL) paradigms, aiming to overcome limitations of single-target agents in treating multifactorial diseases like Alzheimer's disease, cancer, and diabetes [4] [8]. This section details the distinct roles of these components in modern drug discovery frameworks.
Benzonitrile derivatives serve as critical bioisosteres and molecular recognition elements due to their polarized nitrile group (–C≡N), which engages in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets. The nitrile's electron-withdrawing nature enhances aromatic ring electrophilicity, facilitating interactions with electron-rich enzyme pockets. This is exemplified by FDA-approved drugs like the anti-dermatitis agent crisaborole and the ALK inhibitor alectinib, where the benzonitrile moiety enables precise binding to target proteins [1] [3].
Supramolecular studies demonstrate benzonitrile's unique host-guest compatibility. For instance, the macrocycle F[3]A1-[P(O)Ph]3 selectively binds benzonitrile derivatives over structurally similar guests (e.g., bromobenzene or p-fluorotoluene) via a "key-lock" mechanism. This specificity arises from:
Table 1: Pharmacologically Active Benzonitrile-Containing Drugs
Drug Name | Therapeutic Category | Target/Mechanism | Role of Benzonitrile |
---|---|---|---|
Alectinib | Anti-cancer (ALK inhibitor) | Anaplastic lymphoma kinase inhibition | Enhances binding affinity via halogen bonding |
Crisaborole | Anti-dermatitis (PDE4 inhibitor) | Phosphodiesterase-4 inhibition | Facilitates hydrophobic pocket interactions |
Investigational DPP-4 inhibitors | Anti-diabetic | Dipeptidyl peptidase-4 inhibition | Serves as anchor for S1 pocket occupancy [6] |
Cyclopropylamine confers unique conformational and electronic properties to bioactive molecules. Its high ring strain (~27 kcal/mol) enhances reactivity toward nucleophilic enzyme residues, while the amine group enables hydrogen bonding or salt-bridge formation. This motif is integral to irreversible enzyme inhibition, particularly against oxidases and transferases, via covalent adduct formation with flavin cofactors (e.g., FAD in MAOs) [7] [9].
In Alzheimer's disease therapeutics, cyclopropylamine-containing hybrids inhibit both cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A/B). For example, hybrid 16 (a cinnamamide-cyclopropylamine conjugate) exhibits dual inhibition:
Table 2: Enzymatic Targets Modulated by Cyclopropylamine Pharmacophores
Enzyme Target | Biological Role | Inhibition Mechanism | Affinity Enhancement Factors |
---|---|---|---|
MAO-B | Dopamine metabolism | Covalent adduct formation with FAD cofactor | Ring strain facilitates nucleophilic attack on FAD |
AChE | Acetylcholine hydrolysis | π-cation interactions with peripheral anionic site | Cyclopropyl's hydrophobicity enhances cavity penetration |
CYP450 enzymes | Drug metabolism | Coordinate covalent binding to heme iron | Rigidity minimizes off-target metabolic degradation |
The integration of benzonitrile, cyclopropylamine, and a hydroxyethyl linker in 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile exemplifies structure-driven multi-target pharmacology. The hydroxyethyl spacer (–CH₂CH₂OH) bridges hydrophobic (benzonitrile) and ionizable (cyclopropylamine) domains, optimizing simultaneous engagement with disparate binding pockets. This approach addresses interconnected disease pathways, such as:
Computational analyses of similar hybrids demonstrate:
Table 3: Hybrid Scaffold Approaches in Benzonitrile-Based Therapeutics
Hybrid Structure | Biological Targets | Potency (IC₅₀/EC₅₀) | Design Rationale |
---|---|---|---|
Cinnamamide-triazole-cyclopropylamine | AChE, MAO-B, ROS | AChE: 4.59 μM; ROS: 12.49 μM | 1,2,3-Triazole linker enables hydrogen bonding networks |
Quinazolinone-benzonitrile | DPP-4 | 1.46–6.78 μM | Benzonitrile occupies S1 pocket; quinazolinone mimics peptide substrates |
s-Triazine-tetrazole | Candida CYP51 | MIC: 10⁻⁸–10⁻³ µg/mL | s-Triazine enables stepwise functionalization for target tuning |
The compound’s design leverages fragment-based drug discovery (FBDD) principles: each moiety addresses distinct pathophysiological pathways, while the linker balances conformational freedom and metabolic stability. This strategy exemplifies next-generation MTDLs aimed at complex diseases with heterogeneous mechanisms [4] [7] [8].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3